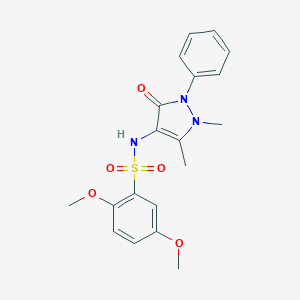

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethoxybenzenesulfonamide” is a chemical compound with the linear formula C32H35N5O4S2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The compound was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . The compound was then characterized by single crystal XRD analysis .Molecular Structure Analysis

The 2,3-dihydro-1H-pyrazole ring in the compound is nearly planar and forms dihedral angles with the benzene and phenyl rings . The molecular conformation is consolidated by an intramolecular C-H⋯O hydrogen bond, which forms an S(6) ring .Physical And Chemical Properties Analysis

The compound has a molecular weight of 617.795 . In another variant of the compound, the 2,3-dihydro-1H-pyrazole ring is nearly planar and forms dihedral angles with the benzene and phenyl rings . The molecular conformation is consolidated by an intramolecular C-H⋯O hydrogen bond .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

One study delved into the corrosion inhibition efficiency and adsorption behavior of similar compounds on carbon steel surfaces in hydrochloric acid solutions. The research found that these compounds act as excellent inhibitors, even at low concentrations, and adhere to the Langmuir adsorption isotherm. This suggests potential applications in protecting metals from corrosion in acidic environments (Tawfik, 2015).

Antimicrobial and Anticancer Activities

Several derivatives have been synthesized and evaluated for their biological activities, showing promise in antimicrobial and anticancer applications. For instance, a study on new 4-aminoantipyrine-based heterocycles demonstrated significant anticancer activity against breast cancer cell lines, highlighting these compounds as potential therapeutic agents (Ghorab, El-Gazzar, & Alsaid, 2014).

Synthesis and Characterization of New Derivatives

Research on the synthesis and structural characterization of new derivatives has led to the development of compounds with potential for further investigation in various scientific domains. For example, the synthesis and characterization of new metallophthalocyanines containing these moieties have been reported, which could have implications in materials science and catalysis (Ertem et al., 2017).

Antioxidant Properties

Another study synthesized a series of sulfonamides from Ampyrone, showing significant antimicrobial and antioxidant activities. This suggests their potential use in the development of new antimicrobial and antioxidant agents (Badgujar, More, & Meshram, 2018).

Intermolecular Interactions

Research has also been conducted on the intermolecular interactions of antipyrine-like derivatives, providing insights into their structural and energetic characteristics. This has implications for understanding the properties of these compounds at the molecular level and their potential applications in drug design and other areas (Saeed et al., 2020).

Wirkmechanismus

Target of Action

The primary target of this compound is Ampicillin-CTX-M-15 . This target plays a crucial role in the biological activity of the compound.

Mode of Action

The compound interacts with its target through a binding interaction . The HOMO (Highest Occupied Molecular Orbital) orbitals are located at the hetero atoms, while the LUMO (Lowest Unoccupied Molecular Orbital) orbitals are located at the benzene ring . This interaction results in changes that are key to the compound’s mode of action.

Result of Action

The result of the compound’s action is a good binding interaction between the ligand and the targeted amino acids, with the best binding score of -5.26 kcal/mol . This suggests that the compound could have a strong affinity for its target, potentially leading to significant biological effects.

Eigenschaften

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,5-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5S/c1-13-18(19(23)22(21(13)2)14-8-6-5-7-9-14)20-28(24,25)17-12-15(26-3)10-11-16(17)27-4/h5-12,20H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMAIJQBNFMCGPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethoxybenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methoxyethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491965.png)

![Ethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B491968.png)

![Isopropyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491975.png)

![Propan-2-yl 5-[(4-tert-butylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491976.png)

![Isopropyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491978.png)

![Ethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B491981.png)

![5-{[(4-Methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B491984.png)

![3-{[(3-Carboxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B491987.png)

![2-Chloro-5-[(2,4,6-trimethylphenyl)sulfamoyl]benzoic acid](/img/structure/B491998.png)

![2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B492004.png)

![N-[4-[4-(thiophen-2-ylsulfonylamino)phenyl]phenyl]thiophene-2-sulfonamide](/img/structure/B492010.png)

![4-[(Phenoxycarbonyl)(2-thienylsulfonyl)amino]phenyl phenyl carbonate](/img/structure/B492011.png)

![2,4,5-trimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B492018.png)

![Benzyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B492024.png)